FMS Kinase Inhibition Potency: A ~3.2x Improvement in IC50 for Optimized Pyrrolo[3,2-c]pyridine Derivatives Over the Lead Compound
Derivatives constructed from the pyrrolo[3,2-c]pyridine core demonstrate significantly enhanced potency against FMS kinase compared to the initial lead compound, KIST101029. The most active derivative in the series, compound 1r, achieved an IC50 of 30 nM, representing a 3.2-fold improvement in inhibitory activity over the lead (IC50 = 96 nM) [1]. This quantitative improvement highlights the value of the [3,2-c] scaffold for optimizing ATP-competitive kinase interactions.
| Evidence Dimension | FMS Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM (Compound 1r, a pyrrolo[3,2-c]pyridine derivative) |
| Comparator Or Baseline | 96 nM (KIST101029, the lead diarylamide compound) |
| Quantified Difference | 3.2-fold more potent (lower IC50) |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For procurement, this data confirms that the pyrrolo[3,2-c]pyridine scaffold is a validated starting point for generating inhibitors with single-digit nanomolar potency, offering a higher probability of success in lead optimization compared to less characterized cores.
- [1] El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. View Source
